molecular formula C15H22N2O4S B14394647 3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid CAS No. 90070-04-5

3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid

Katalognummer: B14394647
CAS-Nummer: 90070-04-5
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: LEHGWOZVQOSQRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2,2-dimethylpropanamide under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Bis(2,2-dimethylpropanamido)thiophene-2-carboxylic acid is unique due to the presence of two 2,2-dimethylpropanamido groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

90070-04-5

Molekularformel

C15H22N2O4S

Molekulargewicht

326.4 g/mol

IUPAC-Name

3,4-bis(2,2-dimethylpropanoylamino)thiophene-2-carboxylic acid

InChI

InChI=1S/C15H22N2O4S/c1-14(2,3)12(20)16-8-7-22-10(11(18)19)9(8)17-13(21)15(4,5)6/h7H,1-6H3,(H,16,20)(H,17,21)(H,18,19)

InChI-Schlüssel

LEHGWOZVQOSQRQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)NC1=CSC(=C1NC(=O)C(C)(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.